1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-13(17,8-9-18-2)10-14-12(16)15-11-6-4-3-5-7-11/h11,17H,3-10H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHPVSIZGJFSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy or methylthio groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Chemistry
In the realm of chemistry, 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is primarily used as:
- Building Block : It acts as a precursor for synthesizing various biologically active compounds.
- Reagent in Organic Synthesis : Its unique structure allows it to participate in diverse chemical reactions, including oxidation and reduction processes .
Biology
Biologically, this compound has been investigated for its potential roles in:
- Biochemical Probes : It is utilized to study enzyme interactions and metabolic pathways due to its ability to bind to specific molecular targets.
- Therapeutic Potential : Preliminary studies suggest it may interact with certain molecular targets, indicating possible therapeutic applications .
Medicine
In medical research, the compound's properties have led to exploration in:
- Antitumor Activity : Initial studies indicate that it may exhibit cytotoxic effects against cancer cell lines, potentially due to enhanced alkylating activity .
- Mechanism of Action : The compound binds to specific enzymes or receptors, modulating their activity and influencing cellular processes .
Case Studies
Several studies have documented the implications of this compound and its analogs:
- Antitumor Efficacy : Research indicates that structural modifications in related compounds significantly influence their antitumor activity. Enhanced alkylating properties correlate with greater therapeutic potential against leukemia models .
- Genotoxicity Assessment : Studies comparing genotoxic effects among similar compounds show that structural variations can lead to significant differences in DNA damage profiles, which are critical for evaluating therapeutic safety .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s structure diverges significantly from classical nitrosoureas, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () and BCNU (). Key differences include:
- Hydrophilicity : The hydroxyl and methylthio groups may enhance water solubility compared to the lipophilic nitrosoureas, which exhibit high lipid solubility for blood-brain barrier penetration .
- Stability : Absence of the nitroso group likely improves stability, as nitrosoureas degrade rapidly in plasma (e.g., half-life of ~5 minutes for 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) .
Table 1: Structural and Physicochemical Comparison
Pharmacokinetics and Metabolism
- Distribution : Nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea show significant cerebrospinal fluid (CSF) penetration (3× plasma levels in dogs) due to lipid solubility . The target compound’s hydroxyl group may limit CNS distribution.
- Metabolism : Nitrosoureas degrade into reactive intermediates (e.g., isocyanates) and inactive metabolites (e.g., cyclohexylamine, dicyclohexylurea) . The target compound’s methylthio group may undergo sulfoxidation or conjugation (e.g., glucuronidation), reducing cytotoxic byproducts.
Table 2: Pharmacokinetic and Metabolic Comparison
Toxicity and Therapeutic Potential
- Toxicity: Nitrosoureas exhibit dose-limiting hematopoietic toxicity (e.g., BCNU) and organ-specific effects (hepatic/renal) . The target compound’s lack of alkylating groups may reduce myelosuppression but could introduce novel toxicities (e.g., sulfur-related hepatotoxicity).
- Therapeutic Use: Nitrosoureas are established anticancer agents (e.g., leukemia, glioblastoma) . The target compound’s activity remains speculative but could align with non-cytotoxic applications (e.g., enzyme inhibition).
Table 3: Toxicity and Therapeutic Profiles
Biological Activity
1-Cyclohexyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, with the CAS number 1396801-13-0, is a complex organic compound that has garnered interest for its potential biological activities. This compound features a cyclohexyl group, a urea functional group, and a hydroxymethyl-methylthiobutyl side chain, which contribute to its reactivity and interaction with biological systems. This article explores its synthesis, mechanism of action, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps, including the reaction of cyclohexyl isocyanate with 2-hydroxy-2-methyl-4-(methylthio)butylamine. This reaction is carried out under controlled conditions to ensure high yield and purity. The compound serves as a building block in organic synthesis and has applications in the development of specialty chemicals.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the hydroxymethyl and methylthio groups enhances its binding affinity and modulates the activity of these targets. Such interactions can lead to significant changes in cellular processes, making it a valuable tool for studying biochemical pathways.
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties. Research indicates that compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. For instance, related compounds have shown enhanced alkylating activity, which is crucial for their therapeutic efficacy against tumors .
Enzyme Interaction Studies
The compound has been investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its unique structure allows for specific binding to enzyme active sites, potentially inhibiting or enhancing enzymatic activity. This characteristic is essential for understanding metabolic processes and developing new therapeutic agents.
Comparative Analysis
To understand the distinct biological properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Cyclohexyl-3-(2-hydroxy-2-methylbutyl)urea | Lacks methylthio group | Reduced reactivity |
| 1-Cyclohexyl-3-(2-hydroxy-4-(methylthio)butyl)urea | Different hydroxy group position | Altered chemical properties |
The presence of the methylthio group in this compound enhances its reactivity and potential biological applications compared to its analogs.
Case Studies
Several studies have highlighted the biological implications of compounds similar to this compound:
- Antitumor Efficacy : A study on chloroethylnitrosoureas revealed that structural modifications significantly influence their antitumor activity. The findings suggest that compounds with enhanced alkylating properties exhibit greater therapeutic potential against leukemia models .
- Genotoxicity Assessment : Research comparing genotoxic effects among similar compounds indicated that structural variations could lead to significant differences in DNA damage profiles, which are critical for evaluating therapeutic safety .
Q & A
Q. How does this compound compare to urea derivatives with triazole or thiophene moieties?
- Methodological Answer :
- Bioisosteric Replacement : Compare methylthio (S-CH₃) with methoxy (O-CH₃) or thiophene groups in analogs.
- Activity Cliffs : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to map structural changes against potency shifts.
- Crystallography : Resolve 3D structures (e.g., X-ray) to contrast binding modes with triazole-containing derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
